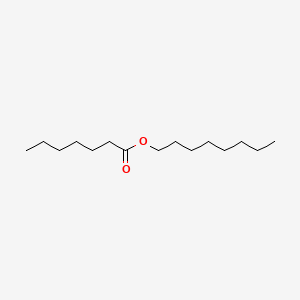
Octyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl heptanoate, also known as fema 2810 or octyl enanthate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a fatty and fruity taste.
Applications De Recherche Scientifique
Applications in Flavoring and Fragrance
-
Flavoring Agent :
- Octyl heptanoate is used in the food industry as a flavoring agent due to its fruity aroma, which enhances the sensory profile of various food products.
- It is particularly popular in confectionery, baked goods, and beverages, providing a desirable flavor note that appeals to consumers.
-
Fragrance Component :
- In the fragrance industry, this compound is utilized for its sweet and fruity scent, making it a valuable ingredient in perfumes and personal care products.
- Its stability and low volatility contribute to its effectiveness as a fragrance fixative, prolonging the scent's duration on the skin.
Cosmetic Applications
This compound has been investigated for its role in cosmetic formulations. It serves as an emollient, providing moisturizing properties to skin care products. Its compatibility with other cosmetic ingredients enhances the texture and feel of creams and lotions.
- Safety Assessment : Research indicates that this compound exhibits low toxicity levels when used in cosmetic formulations. Studies have shown that concentrations up to 1% do not produce adverse effects on skin health .
Chemical Processes
-
Solvent Properties :
- This compound is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds.
- Its use in laboratory settings facilitates reactions that require non-polar solvents.
-
Research Applications :
- In scientific studies, this compound has been utilized as a model compound for investigating esterification reactions and studying the stability of esters under different conditions .
- Its behavior during thermo-oxidative aging has been analyzed to understand its degradation pathways and potential by-products formed during storage .
Case Study 1: Flavor Profile Enhancement
In a study conducted by researchers at a leading food science institute, this compound was added to a range of fruit-flavored beverages. The results demonstrated a significant improvement in consumer preference scores due to the compound's ability to enhance fruity notes while masking undesirable flavors.
Case Study 2: Cosmetic Formulation Stability
A cosmetic company formulated a moisturizer containing 1% this compound. Over six months of stability testing, the product maintained its texture and efficacy without significant changes in pH or viscosity, indicating that this compound contributes positively to formulation stability.
Propriétés
Numéro CAS |
5132-75-2 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
octyl heptanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-9-10-12-14-17-15(16)13-11-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
XAZROQGRFWCMBU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)CCCCCC |
SMILES canonique |
CCCCCCCCOC(=O)CCCCCC |
Point d'ébullition |
290.0 °C |
Densité |
d20 0.85 0.85200 (20°) |
melting_point |
-22.5 °C Mp -21.5 ° -21.5°C |
Key on ui other cas no. |
5132-75-2 |
Description physique |
Liquid colourless liquid with a fruity, slightly fatty odou |
Solubilité |
soluble in most organic solvents; insoluble in wate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















